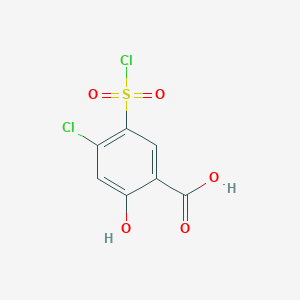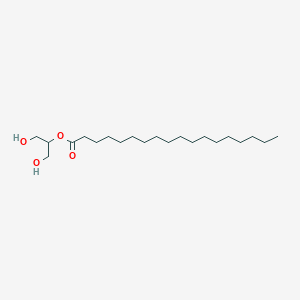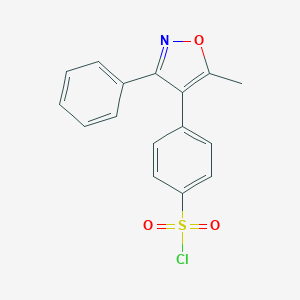
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, is a chlorinated benzoic acid derivative with potential applications in various fields, including pharmaceuticals and organic synthesis. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related chlorinated benzoic acids and their derivatives, which can be extrapolated to understand the properties and reactions of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid.
Synthesis Analysis
The synthesis of chlorinated benzoic acids can involve various strategies, including direct chlorination , dehalogenation , and substitution reactions . For instance, the chlorination of 4-aminobenzoic acid leads to dichlorinated products , while dehalogenase enzymes from Pseudomonas species can convert 4-chlorobenzoate to 4-hydroxybenzoate . These methods could potentially be adapted to synthesize the compound by introducing the appropriate sulfonyl and hydroxyl groups at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acids is characterized by the presence of electron-withdrawing groups, such as chlorine, which can influence the acidity and reactivity of the carboxylic acid group . The presence of a sulfonyl group in 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid would likely enhance its acidity and make it a more reactive species for further chemical transformations.
Chemical Reactions Analysis
Chlorinated benzoic acids can undergo various chemical reactions, including nucleophilic substitution , reduction , and photodecomposition . The presence of a sulfonyl group in the compound of interest may facilitate nucleophilic substitution reactions, as seen in the synthesis of heterocyclic compounds from 4-chloro-2-fluoro-5-nitrobenzoic acid . Additionally, the hydroxyl group could be involved in esterification or could be replaced by other functional groups under photolytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids are influenced by their functional groups. For example, the presence of hydroxyl and sulfonyl groups can increase the solubility in water and affect the melting point . The antimicrobial activity of sulfonamide derivatives of chlorinated benzoic acids suggests that 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid could also exhibit biological activity . The crystal structure of related compounds, such as the proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid, reveals a hydrogen-bonded polymeric network, which could be relevant for understanding the solid-state properties of the compound .
Scientific Research Applications
Scientific Field: Medicinal Chemistry
Methods of Application or Experimental Procedures: The compound is used in the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives . The synthesis process involves a series of reactions, including esterification, hydrazination, salt formation, and cyclization .
Results or Outcomes: The synthesized compounds were tested in vitro for their antidiabetic activity against α-glucosidase . One of the compounds, bearing a 2-CH3-5-NO2 substituent on the phenyl ring, was found to be the most active against both enzymes . The compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues . Molecular dynamic simulations suggested the stability of the most active compound in the binding site of target proteins .
These compounds can be used as intermediates in the synthesis of various other compounds, and their specific applications can vary greatly depending on the field of study and the specific research objectives .
These compounds can be used as intermediates in the synthesis of various other compounds, and their specific applications can vary greatly depending on the field of study and the specific research objectives .
properties
IUPAC Name |
4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNODOIWKMVMLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550977 |
Source


|
| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid | |
CAS RN |
14665-31-7 |
Source


|
| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)








![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)